molecular formula C10H7ClN2O3S B11726095 3-(4-Chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one

3-(4-Chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one

Cat. No.: B11726095
M. Wt: 270.69 g/mol
InChI Key: OEWVCYOEOXODRZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, a nitromethylidene group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazolidinone compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the thiazolidinone compound.

    Reduction: Amino derivatives of the thiazolidinone compound.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitromethylidene group can participate in redox reactions, while the thiazolidine ring can interact with various enzymes and proteins. These interactions can lead to the modulation of biological pathways, contributing to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidine ring and a nitromethylidene group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H7ClN2O3S

Molecular Weight

270.69 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H7ClN2O3S/c11-7-1-3-8(4-2-7)13-9(14)6-17-10(13)5-12(15)16/h1-5H,6H2

InChI Key

OEWVCYOEOXODRZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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